molecular formula C14H18N2O6 B10766007 D,L-Anatabine tartrate

D,L-Anatabine tartrate

Cat. No.: B10766007
M. Wt: 310.30 g/mol
InChI Key: YNIQLVONLDUCKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R,S)-Anatabine (tartrate) is a minor alkaloid found in plants of the Solanaceae family, including tobacco, green tomatoes, peppers, and eggplants. It is structurally similar to nicotine and has garnered interest due to its potential therapeutic applications, particularly as an inhibitor of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,S)-Anatabine (tartrate) typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine derivatives.

    Cyclization: A cyclization reaction forms the bipyridine structure.

    Resolution: The racemic mixture is resolved to obtain the (R,S)-isomer.

    Tartrate Formation: The final step involves the formation of the tartrate salt by reacting (R,S)-Anatabine with tartaric acid under controlled conditions.

Industrial Production Methods

Industrial production of (R,S)-Anatabine (tartrate) follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale cyclization and resolution processes.

    Purification: High-performance liquid chromatography (HPLC) or crystallization techniques to ensure high purity.

    Quality Control: Rigorous testing to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

(R,S)-Anatabine (tartrate) undergoes several types of chemical reactions:

    Oxidation: It can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can modify the bipyridine structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic conditions.

Major Products

Scientific Research Applications

Chemistry

In chemistry, (R,S)-Anatabine (tartrate) is used as a model compound to study the behavior of alkaloids and their derivatives. Its structural similarity to nicotine makes it a valuable tool for comparative studies.

Biology

Biologically, (R,S)-Anatabine (tartrate) has been shown to inhibit the production of amyloid-beta peptides, which are associated with Alzheimer’s disease. This inhibition occurs through the reduction of β-cleavage of amyloid precursor protein (APP) and the inhibition of BACE-1 transcription .

Medicine

In medicine, (R,S)-Anatabine (tartrate) is being explored for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer’s disease. Its ability to lower amyloid-beta levels in vitro and in vivo makes it a promising candidate for further research .

Industry

Industrially, (R,S)-Anatabine (tartrate) is used in the development of pharmaceuticals targeting neurodegenerative conditions. Its production and purification processes are optimized for large-scale manufacturing.

Mechanism of Action

(R,S)-Anatabine (tartrate) exerts its effects primarily by inhibiting the production of amyloid-beta peptides. This inhibition is achieved through:

Comparison with Similar Compounds

Similar Compounds

    Nicotine: Structurally similar but with different pharmacological effects.

    Anabasine: Another tobacco alkaloid with distinct biological activities.

    Cytisine: A plant alkaloid with smoking cessation properties.

Uniqueness

(R,S)-Anatabine (tartrate) is unique due to its dual action on amyloid-beta production and NF-κB activation. This dual mechanism makes it particularly interesting for research into neurodegenerative diseases, setting it apart from other similar compounds .

Properties

Molecular Formula

C14H18N2O6

Molecular Weight

310.30 g/mol

IUPAC Name

2,3-dihydroxybutanedioic acid;3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine

InChI

InChI=1S/C10H12N2.C4H6O6/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;5-1(3(7)8)2(6)4(9)10/h1-4,6,8,10,12H,5,7H2;1-2,5-6H,(H,7,8)(H,9,10)

InChI Key

YNIQLVONLDUCKG-UHFFFAOYSA-N

Canonical SMILES

C1C=CCNC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.